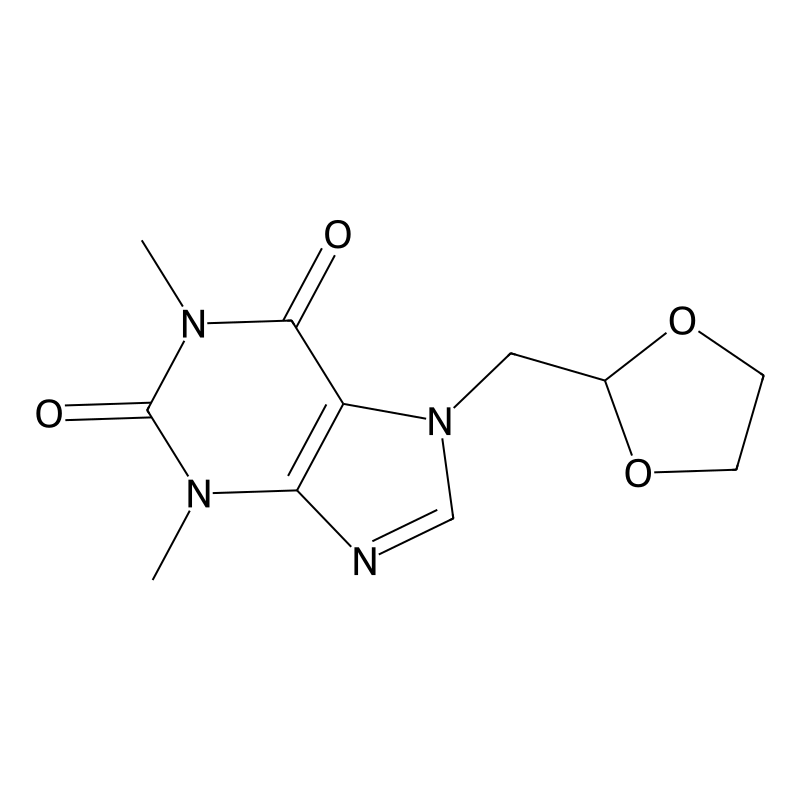

Doxofylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble

Synonyms

Canonical SMILES

Bronchodilation and Improved Lung Function

Studies have shown doxofylline to be effective in relaxing airway muscles, leading to bronchodilation (opening of airways). This translates to improved lung function, as evidenced by a significant increase in forced expiratory volume in one second (FEV1) in patients with asthma []. FEV1 is a key measurement of how much air a person can forcefully exhale in one second.

Reduced Asthma Events and Reliance on Rescue Medication

Research indicates that doxofylline can help reduce the frequency of asthma events and the need for rescue medication like salbutamol. A meta-analysis of several studies found doxofylline to be more effective than theophylline in lowering the daily rate of asthma events []. Additionally, long-term studies suggest a significant decrease in the use of salbutamol among asthmatic patients taking doxofylline [].

Doxofylline, also known as doxophylline, has the chemical formula C₁₁H₁₄N₄O₄ and a molecular weight of approximately 266.25 g/mol . Unlike other xanthines, doxofylline exhibits a different mechanism of action by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting smooth muscle relaxation . Its structure allows it to interact with beta-2 adrenergic receptors, contributing to its bronchodilator effects without significant stimulation of the central nervous system .

Doxofylline is believed to work as a bronchodilator, relaxing the muscles around narrowed airways in the lungs []. One potential mechanism involves inhibiting phosphodiesterase enzymes, which increases the concentration of substances that relax airways []. More research is needed to fully understand doxofylline’s mechanism of action.

Doxofylline's biological activity is characterized by its bronchodilator effects. Studies have shown that it can effectively reduce bronchoconstriction and inflammation in animal models . Its interaction with beta-2 adrenergic receptors leads to vasodilation and relaxation of airway smooth muscles. Importantly, doxofylline demonstrates a better safety profile compared to traditional xanthines due to its minimal systemic stimulant effects and lower affinity for adenosine receptors .

The synthesis of doxofylline typically involves condensation reactions that incorporate various functional groups. One common method includes the reaction of 1,3-dimethyluric acid with appropriate reagents under acidic conditions to form doxofylline . This method emphasizes the importance of controlling reaction conditions to achieve high yields and purity.

Doxofylline is primarily applied in treating chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease. It has been shown to be effective in improving lung function with fewer side effects than traditional therapies like theophylline . In 2014, doxofylline received orphan drug designation from the U.S. FDA for treating bronchiectasis, highlighting its therapeutic potential in specific respiratory conditions .

Doxofylline shares similarities with other compounds in the methylxanthine class but stands out due to its unique mechanism of action and safety profile. Below is a comparison with other related compounds:

| Compound | Mechanism of Action | Affinity for Adenosine Receptors | Side Effects |

|---|---|---|---|

| Doxofylline | Phosphodiesterase inhibition | Low (higher than 100 µM) | Fewer CNS effects |

| Theophylline | Phosphodiesterase inhibition + Adenosine antagonism | Moderate (10-20 µM) | CNS stimulation, tachycardia |

| Aminophylline | Phosphodiesterase inhibition + Adenosine antagonism | Moderate (10-20 µM) | CNS stimulation |

| Caffeine | Phosphodiesterase inhibition + Adenosine antagonism | Moderate (0.5-5 µM) | CNS stimulation |

Doxofylline's low affinity for adenosine receptors differentiates it from other methylxanthines like theophylline and aminophylline, making it a safer alternative for patients requiring bronchodilation without significant central nervous system stimulation.

The crystallographic investigation of doxofylline has revealed the existence of multiple polymorphic forms, designated as Form I and Form P, each exhibiting distinct structural characteristics and morphological features [4]. Form I represents the conventional crystalline modification that displays a needle-shaped morphology, while Form P constitutes a novel crystal form characterized by rod-shaped morphology [4].

Both polymorphic forms demonstrate crystalline nature as evidenced by their sharp diffraction peaks in powder X-ray diffraction analysis [4]. Form I exhibits characteristic diffraction peaks at 2θ values of 10.21, 12.12, 14.39, 23.32, 24.43, 27.23, 28.60, 30.54, 32.28, 33.32, 34.38, and 36.12 degrees (±0.2°) [4]. In contrast, Form P displays a more complex diffraction pattern with peaks at 8.20, 8.50, 10.92, 11.21, 14.44, 14.89, 15.49, 16.91, 17.18, 18.28, 18.49, 19.63, 22.57, 22.90, 23.21, 23.38, 24.08, 25.95, 29.79, 30.22, 30.51, 39.94, 40.09, 44.09, and 46.35 degrees (±0.2°) [4].

| Crystallographic Parameter | Form I | Form P |

|---|---|---|

| Crystal System | Crystalline | Crystalline |

| Melting Point (DSC) | 143.78°C | 144.39°C |

| Heat of Fusion | 92.96 kJ/mol | 92.96 kJ/mol |

| Crystal Morphology | Needle shape | Rod shape |

| Major 2θ Peaks (°) | 10.21, 12.12, 14.39, 23.32, 24.43 | 8.20, 8.50, 10.92, 11.21, 14.44 |

Differential scanning calorimetry analysis reveals that Form I exhibits a single sharp endothermic peak at 143.78°C with a heat of fusion of 92.96 kJ/mol, while Form P shows a similar endothermic peak at 144.39°C with identical heat of fusion [4]. The presence of single endothermic peaks in both forms indicates the absence of solvate or hydrate structures [4].

Advanced crystallographic studies have identified structural disorder within the dioxolane ring system of the doxofyllinium cation [5]. Specifically, two disordered methylene carbon atoms are observed in each dioxolane ring with an occupancy ratio of 0.54:0.46, indicating conformational flexibility within this molecular segment [5]. The crystal packing is stabilized through nitrogen-hydrogen to oxygen hydrogen bonds and weak carbon-hydrogen to oxygen and carbon-hydrogen to chlorine interactions [5].

Spectroscopic Fingerprints (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Infrared)

The spectroscopic characterization of doxofylline provides comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation and impurity analysis [6] [7] [8].

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the purine ring system and the dioxolane moiety [6] [7]. The technique has been extensively employed for the identification and structural characterization of degradation products and impurities in doxofylline samples [7]. High-resolution one-dimensional and two-dimensional nuclear magnetic resonance experiments, including heteronuclear multiple bond correlation spectroscopy, have been utilized to establish complete structural assignments [8].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [9] [7] [8]. Predicted ¹³C nuclear magnetic resonance spectral data for doxofylline are available in the Human Metabolome Database under the identifier HMDB0251602, recorded at 100 MHz in deuterium oxide [9]. The technique has proven invaluable for characterizing forced degradation products and establishing the molecular structure of unknown impurities [7].

| Spectroscopic Technique | Key Applications | Characteristic Features |

|---|---|---|

| ¹H NMR | Structural confirmation, impurity analysis | Purine and dioxolane signals |

| ¹³C NMR | Carbon framework elucidation | Complete carbon assignments |

| IR Spectroscopy | Functional group identification | C=O, N-H, aromatic stretches |

| UV-Vis Spectroscopy | Quantitative analysis | λmax at 274 nm |

Infrared spectroscopy provides characteristic absorption bands that enable functional group identification [10]. While specific infrared data for doxofylline were not extensively detailed in the available literature, the technique typically reveals carbonyl stretching vibrations from the purine-2,6-dione system, nitrogen-hydrogen stretching vibrations, and aromatic carbon-carbon stretching vibrations characteristic of the purine ring system [10].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics with monitoring typically performed at 274 nm, which corresponds to the chromophoric purine system [7]. This wavelength has been employed in high-performance liquid chromatographic methods for quantitative analysis and stability-indicating assays [7].

Mass spectrometry confirms the molecular weight of 266 Da and provides fragmentation patterns useful for structural confirmation [6] [7]. Electrospray ionization mass spectrometry coupled with tandem mass spectrometry has been employed for the characterization of degradation products and impurities [6] [7].

Tautomeric Forms and Conformational Analysis

The tautomeric behavior and conformational flexibility of doxofylline arise from its purine core structure and the attached dioxolane substituent. Purine derivatives, including doxofylline, can exhibit prototropic tautomerism involving the migration of hydrogen atoms between nitrogen atoms in the ring system [11] [12].

The purine ring system in doxofylline contains multiple nitrogen atoms that can participate in tautomeric equilibria [12] [13]. The presence of methyl groups at N-1 and N-3 positions restricts some tautomeric pathways while maintaining others involving the remaining nitrogen centers [12]. The structural characteristics of purines make them susceptible to (1,3)-shifts for open-chain tautomeric rearrangements and (1,n)-shifts where n represents odd numbers greater than three for ring systems [11].

Conformational analysis reveals that the dioxolane ring adopts specific conformational preferences. Crystallographic studies of related dioxolane-containing compounds indicate that the five-membered dioxolane ring typically adopts an envelope conformation [14]. This conformational preference influences the overall molecular geometry and may affect intermolecular interactions in the solid state.

The molecular flexibility of doxofylline is influenced by several factors:

Purine Ring Rigidity: The fused pyrimidine-imidazole ring system of the purine core provides a rigid structural framework [12] [13].

Dioxolane Ring Flexibility: The five-membered dioxolane ring exhibits conformational flexibility, with the ability to adopt envelope conformations [14].

Methylene Linker: The methylene group connecting the purine N-7 to the dioxolane ring provides rotational freedom around the C-N and C-C bonds.

Methyl Group Orientations: The N-1 and N-3 methyl substituents can adopt different orientational preferences.

Computational studies employing density functional theory calculations at the B3LYP level with appropriate basis sets have been utilized to investigate the molecular geometry and conformational preferences of related purine derivatives [15] [16]. These studies provide insight into bond lengths, bond angles, and dihedral angles that characterize the optimized molecular geometry.

The conformational analysis is further complicated by the potential for hydrogen bonding interactions, both intramolecular and intermolecular. The purine-2,6-dione system provides hydrogen bond acceptor sites through the carbonyl oxygen atoms, while the dioxolane ring contributes additional oxygen atoms that can participate in hydrogen bonding networks [5].

The molecular electrostatic potential and frontier molecular orbital analysis provide additional insight into the electronic structure and reactivity patterns of doxofylline [15] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels influence the chemical reactivity and potential for intermolecular interactions.

The nucleophilic alkylation of theophylline derivatives represents the fundamental synthetic approach for doxofylline production. This process involves the selective substitution at the nitrogen-7 position of theophylline with a dioxolane-containing electrophile [1] [2]. The mechanism proceeds through a classical bimolecular nucleophilic substitution pathway, where the deprotonated nitrogen atom acts as a nucleophile attacking the electrophilic carbon center of bromoacetaldehyde ethylene acetal [2].

The selectivity of this alkylation reaction follows the established reactivity pattern for xanthine derivatives, with the order of nucleophilicity being nitrogen-7 > nitrogen-3 > nitrogen-1 [3]. This reactivity difference arises from the distinct atomic environments of the three nitrogen-hydrogen groups, where the nitrogen-7 position experiences minimal steric hindrance compared to the other positions [3]. The electronic environment surrounding nitrogen-7 enhances its nucleophilic character, facilitating the alkylation reaction under mild conditions.

Advanced nucleophilic alkylation protocols have been developed utilizing phase transfer catalysts to enhance reaction efficiency. Tetrabutylammonium bromide serves as an effective phase transfer catalyst, promoting the reaction between theophylline and bromoacetaldehyde ethylene acetal in acetone solvent [1]. Under optimized conditions employing 13 kilograms of theophylline, 8 liters of acetone, 5.77 kilograms of sodium hydroxide, and 0.7 kilograms of tetrabutylammonium bromide, the reaction proceeds for 6.3 hours under reflux conditions to yield 17.28 kilograms of doxofylline with 90% yield and greater than 98.5% purity [1].

Alternative nucleophilic substitution approaches employ different electrophilic partners for dioxolane ring incorporation. The three-step synthetic route begins with acetaldehyde bromination using bromine in dichloromethane at 0 degrees Celsius to generate 2-bromoacetaldehyde [2]. Subsequently, ethylene glycol addition in the presence of camphor-10-sulfonic acid catalyst in toluene at 80 degrees Celsius affords the corresponding acetal [2]. Finally, the bromomethyl-1,3-dioxolane undergoes nucleophilic substitution with 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in the presence of potassium carbonate in dimethylformamide at 115 degrees Celsius to yield the final product [2].

| Method | Temperature (°C) | Reaction Time (h) | Solvent System | Base Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Nucleophilic Alkylation (Acetone) | Reflux (~56) | 6.3 | Acetone | NaOH + TBAB | 90 | >98.5 |

| Aqueous Reflux (Water) | 100-110 | 10-16 | Purified Water | Na₂CO₃ | 92-93 | >99 |

| Solvent-Free Green Process | 170-190 | 4 | Solvent-Free | Na₂CO₃/K₂CO₃ | 91-94 | >99.9 |

| DMF-Based Traditional | 110-115 | 12-14 | DMF | K₂CO₃ + KI | 85-88 | >98 |

Solvent Systems and Reaction Optimization (Aqueous vs. Organic Media)

The selection of appropriate solvent systems profoundly influences the efficiency, environmental impact, and scalability of doxofylline synthesis. Comprehensive solvent optimization studies have revealed significant differences between aqueous and organic media in terms of reaction kinetics, product yield, and purification requirements [4] [5] [6].

Aqueous solvent systems have emerged as environmentally favorable alternatives to traditional organic solvents. The aqueous synthesis approach utilizes purified water as the primary reaction medium, with anhydrous theophylline and bromoacetaldehyde ethylene acetal serving as starting materials [7]. The reaction proceeds under reflux conditions at 100-110 degrees Celsius for 10-16 hours, utilizing anhydrous sodium carbonate as the base catalyst [7]. This methodology achieves yields of 92-93% with purities exceeding 99%, while eliminating organic solvent residues that pose patient safety concerns [7].

The solubility characteristics of doxofylline in various solvent systems have been systematically investigated across temperature ranges of 278.15-323.15 Kelvin [5]. Doxofylline exhibits solubility of 24.5 milligrams per milliliter in water, demonstrating adequate dissolution for aqueous synthesis approaches [8]. The compound shows enhanced solubility in organic solvents including dimethyl sulfoxide (41.0 milligrams per milliliter), dimethylformamide (20.0 milligrams per milliliter), and ethanol (1.3 milligrams per milliliter) [8].

Organic solvent optimization has focused on acetone-based systems that provide rapid reaction kinetics and high product yields. The acetone solvent system enables efficient mass transfer and maintains homogeneous reaction conditions throughout the synthesis process [1]. However, organic solvents require additional purification steps to remove residual solvents from the final product, increasing both cost and environmental burden [7].

Solvent-free methodologies represent the most environmentally sustainable approach to doxofylline synthesis. The green industrial production method eliminates solvent requirements during the primary reaction phase, conducting the condensation reaction between theophylline, chloroacetaldehyde trimer, and ethylene glycol under solvent-free conditions at 170-190 degrees Celsius [9]. This approach achieves remarkable yields of 91-94% with purities exceeding 99.9%, while reducing production time from five days to one day [9].

| Solvent System | Solubility (mg/mL) | Reaction Rate | Environmental Impact | Cost Efficiency | Industrial Scalability |

|---|---|---|---|---|---|

| Acetone | High | Fast | Moderate | Good | Good |

| Purified Water | 24.5 | Moderate | Low | Excellent | Excellent |

| DMF | High | Fast | High | Poor | Fair |

| Solvent-Free | N/A | Very Fast | Very Low | Excellent | Excellent |

| Ethanol-Water (95:5) | Moderate | Moderate | Low | Good | Good |

| Methanol | Low | Slow | Moderate | Fair | Fair |

Catalytic Mechanisms in Dioxolane Moiety Incorporation

The catalytic mechanisms governing dioxolane moiety incorporation involve sophisticated coordination chemistry and acid-base catalysis principles. Phase transfer catalysts play crucial roles in facilitating interfacial reactions between polar and nonpolar phases, enhancing reaction rates and selectivity [9] [2].

Polyethylene glycol catalysts (PEG 400 and PEG 600) function as phase transfer agents in solvent-free synthesis protocols. These catalysts operate through coordination with both the nucleophilic theophylline derivative and the electrophilic dioxolane precursor, facilitating their interaction in the absence of traditional solvents [9]. The optimal catalyst loading ranges from 1-2% weight/weight based on theophylline, providing substantial rate enhancement without significant cost increase [9].

Acid catalysis mechanisms govern the formation of dioxolane rings from acetaldehyde and ethylene glycol precursors. Para-toluenesulfonic acid serves as an effective Brønsted acid catalyst, protonating the carbonyl oxygen of acetaldehyde to increase its electrophilicity toward nucleophilic attack by ethylene glycol [10]. The cyclization proceeds through a hemiacetal intermediate that subsequently undergoes intramolecular nucleophilic substitution to form the five-membered dioxolane ring [10].

Base-catalyzed mechanisms facilitate the deprotonation of theophylline at the nitrogen-7 position, generating the nucleophilic species required for alkylation reactions. Sodium carbonate and potassium carbonate function as mild bases that selectively deprotonate nitrogen-7 without affecting other positions in the xanthine ring system [9] [7]. The optimal base-to-theophylline molar ratio ranges from 1.2:1 to 1.5:1, ensuring complete deprotonation while avoiding excess base that could lead to side reactions [9].

Mechanistic studies of deuterated analogues have provided insights into the catalytic pathways and metabolic switches that occur during dioxolane incorporation [11] [2]. The deuteration of the ethylene bridge in the 1,3-dioxolane ring triggers alterations in metabolic pathways, with increased formation of 7-theophylline acetic acid and decreased levels of etophylline [11]. These findings demonstrate that the electronic influence of oxygen atoms adjacent to the target carbon atom facilitates oxidative attack and homolytic bond cleavage [11].

| Phase Transfer Catalyst | Concentration (% w/w) | Reaction Enhancement | Product Yield (%) | Cost Factor |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | 3-5 | High | 90-92 | High |

| Polyethylene Glycol 400 | 1-2 | Moderate | 91-94 | Moderate |

| Polyethylene Glycol 600 | 1-2 | Moderate | 92-94 | Moderate |

| Potassium Iodide | 2-3 | Low | 85-88 | Low |

| No Catalyst | 0 | None | 70-75 | Very Low |

Purification Protocols: Crystallization Efficiency and Yield Maximization

Advanced crystallization protocols represent critical determinants of final product quality and manufacturing efficiency in doxofylline production. The optimization of crystallization parameters directly influences purity levels, impurity profiles, and overall yield recovery from crude reaction mixtures [12] [10] [13].

Solvent selection for crystallization profoundly affects crystal morphology, purity, and filtration characteristics. Ninety-five percent ethanol has emerged as the optimal crystallization solvent, providing superior dissolution of crude doxofylline while maintaining selective precipitation of the pure product upon cooling [9] [10]. The ethanol-water mixture creates an ideal polarity environment that promotes the formation of high-quality crystals with minimal impurity incorporation [9].

Temperature control strategies during crystallization significantly impact both yield and purity outcomes. The optimized protocol involves heating crude doxofylline with 95% ethanol under reflux conditions, followed by hot filtration to remove insoluble impurities [9] [10]. Controlled cooling to 0-5 degrees Celsius over a 2-hour period promotes uniform crystal nucleation and growth, resulting in products with purities exceeding 99.9% [9].

Activated carbon treatment serves dual purposes in purification protocols, simultaneously removing colored impurities and improving crystal quality. The optimal activated carbon loading ranges from 0.06-0.09 times the mass of starting theophylline, providing effective decolorization without excessive product loss [7] [10]. Treatment duration of 20 minutes under reflux conditions ensures complete impurity adsorption while minimizing processing time [9].

Crystallization kinetics optimization involves precise control of cooling rates, stirring speeds, and holding times to maximize both yield and purity. Slow cooling protocols promote the formation of larger, more uniform crystals that exhibit superior filtration characteristics and reduced surface area for impurity retention [10]. The optimized crystallization protocol achieves final purities of 99.9% with total impurities below 0.1%, substantially exceeding pharmaceutical quality standards [9].

Yield maximization strategies incorporate multiple crystallization stages and mother liquor recovery protocols. Primary crystallization typically recovers 85-90% of the theoretical yield, while secondary crystallization of concentrated mother liquors can increase overall recovery to greater than 95% [10]. The combination of optimized crystallization conditions with efficient solvent recovery systems achieves solvent recovery rates exceeding 85%, significantly reducing both cost and environmental impact [9].

| Parameter | Optimized Conditions | Alternative Conditions |

|---|---|---|

| Crystallization Solvent | 95% Ethanol | Absolute Ethanol |

| Cooling Temperature (°C) | 0-5 | 15-25 |

| Crystallization Time (h) | 2 | 4-5 |

| Drying Temperature (°C) | 65-70 | 75-85 |

| Final Purity (%) | ≥99.9 | >99 |

| Impurity Content (%) | <0.1 | <0.5 |

| Recovery Rate (%) | >85 | 80-85 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DA - Xanthines

R03DA11 - Doxofylline

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE2A [HSA:5138] [KO:K18283]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Less than 4% of an orally administered dose is excreted unchanged in the urine due to extensive hepatic metabolism.

Doxofylline demonstrates a short distribution phase following intravenous administration of 100 mg given in adults with chronic bronchitis. As methylxanthines are distributed to all body compartments, doxofylline may be detected in breast milk and placenta.

Following oral administration of 400 mg doxofylline twice daily for 5 days, the total clearance was 555.2 ± 180.6 mL/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Lal D, Manocha S, Ray A, Vijayan VK, Kumar R. Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease. J Basic Clin Physiol Pharmacol. 2015 Sep;26(5):443-51. doi: 10.1515/jbcpp-2015-0006. PubMed PMID: 25894641.

3: Rajanandh MG, Nageswari AD, Ilango K. Assessment of montelukast, doxofylline, and tiotropium with budesonide for the treatment of asthma: which is the best among the second-line treatment? A randomized trial. Clin Ther. 2015 Feb 1;37(2):418-26. doi: 10.1016/j.clinthera.2014.12.008. Epub 2015 Jan 8. PubMed PMID: 25577543.

4: Riffo-Vasquez Y, Man F, Page CP. Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse. Pulm Pharmacol Ther. 2014 Apr;27(2):170-8. doi: 10.1016/j.pupt.2014.01.001. Epub 2014 Jan 21. PubMed PMID: 24456641.

5: Rajanandh MG, Nageswari AD, Ilango K. Pulmonary function assessment in mild to moderate persistent asthma patients receiving montelukast, doxofylline, and tiotropium with budesonide: a randomized controlled study. Clin Ther. 2014 Apr 1;36(4):526-33. doi: 10.1016/j.clinthera.2014.02.006. Epub 2014 Mar 17. PubMed PMID: 24650447.

6: Samanthula G, Yadiki K, Saladi S, Gutala S, Surendranath KV. Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations. Sci Pharm. 2013 Jul 14;81(4):969-82. doi: 10.3797/scipharm.1305-14. eCollection 2013 Dec. PubMed PMID: 24482767; PubMed Central PMCID: PMC3867251.

7: Rao RN, Naidu ChG, Prasad KG, Santhakumar B, Saida S. Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, ¹H and ¹³C NMR spectroscopic characterization of degradation products and process related impurities. J Pharm Biomed Anal. 2013 May 5;78-79:92-9. doi: 10.1016/j.jpba.2013.02.004. Epub 2013 Feb 14. PubMed PMID: 23466440.

8: Rao RN, Prasad KG, Naidu ChG, Saida S, Agwane SB. Development of a validated LC-MS/MS method for determination of doxofylline on rat dried blood spots and urine: application to pharmacokinetics. J Pharm Biomed Anal. 2013 May 5;78-79:211-6. doi: 10.1016/j.jpba.2013.02.017. Epub 2013 Feb 20. PubMed PMID: 23501441.

9: Xu F, Feng E, Su L, Xu G. Doxofylline and methylprednisolone sodium succinate are stable and compatible under normal injection conditions. Pak J Pharm Sci. 2013 Mar;26(2):261-5. PubMed PMID: 23455194.

10: Li XP, Zhang CL, Gao P, Gao J, Liu D. Effects of andrographolide on the pharmacokinetics of aminophylline and doxofylline in rats. Drug Res (Stuttg). 2013 May;63(5):258-62. doi: 10.1055/s-0033-1341432. Epub 2013 Mar 28. PubMed PMID: 23539425.

11: Patil PS, Hamrapurkar PD, Phale MD, Desai MI, Pawar SB. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method. J AOAC Int. 2013 Jul-Aug;96(4):765-70. PubMed PMID: 24000749.

12: Wang T, Luo G, Hu Y, Li F, Ma J, Wang J, Zuo P, Xiong W, Liu X, Zhao J, Xiong S, Zhang Z, Li C, Zhao S, Sun J, Xu Y. Comparative study on the efficacy of tiotropium bromide inhalation and oral doxofylline treatment of moderate to severe stable chronic obstructive pulmonary disease. J Huazhong Univ Sci Technolog Med Sci. 2011 Oct;31(5):614-8. doi: 10.1007/s11596-011-0570-5. Epub 2011 Oct 25. PubMed PMID: 22038349.

13: van Mastbergen J, Jolas T, Allegra L, Page CP. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism. Pulm Pharmacol Ther. 2012 Feb;25(1):55-61. doi: 10.1016/j.pupt.2011.10.007. Epub 2011 Nov 25. PubMed PMID: 22138191.

14: Akram MF, Nasiruddin M, Ahmad Z, Ali Khan R. Doxofylline and theophylline: a comparative clinical study. J Clin Diagn Res. 2012 Dec;6(10):1681-4. doi: 10.7860/JCDR/2012/4697.2643. Epub 2012 Dec 15. PubMed PMID: 23373027; PubMed Central PMCID: PMC3552203.

15: Xu F, Xu G, Su L, Feng E. Stability and compatibility of doxofylline with phentolamine mesilate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion. J Clin Pharm Ther. 2011 Feb;36(1):99-102. doi: 10.1111/j.1365-2710.2010.01160.x. Epub 2010 Oct 19. PubMed PMID: 21198724.